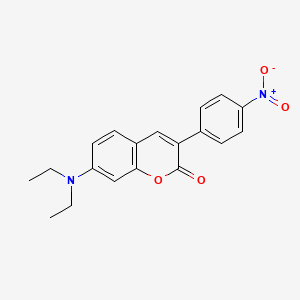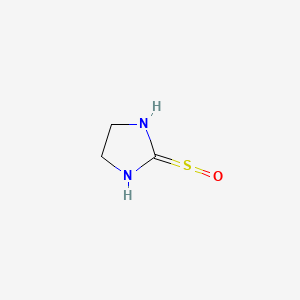
2-Sulfinylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfinylimidazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfinylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazolidine derivatives with sulfur-containing reagents. For instance, the reaction of imidazolidine-2-thione with an oxidizing agent can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Sulfinylimidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to imidazolidine-2-thione.
Substitution: Reactions with nucleophiles or electrophiles to introduce different substituents on the ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine-2-thione.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Sulfinylimidazolidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of 2-Sulfinylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Vergleich Mit ähnlichen Verbindungen
Imidazolidine-2-thione: Shares a similar core structure but differs in the oxidation state of the sulfur atom.
Sulfonimidates: Another class of sulfur-containing heterocycles with different functional groups attached to the sulfur atom.
Uniqueness: 2-Sulfinylimidazolidine is unique due to its specific sulfur oxidation state and the resulting chemical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85150-75-0 |
|---|---|
Molekularformel |
C3H6N2OS |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
2-sulfinylimidazolidine |
InChI |
InChI=1S/C3H6N2OS/c6-7-3-4-1-2-5-3/h4-5H,1-2H2 |
InChI-Schlüssel |
QDJCSWWLZCINJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


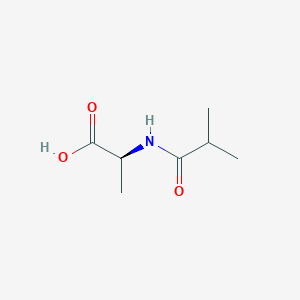
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
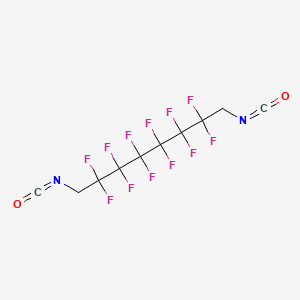
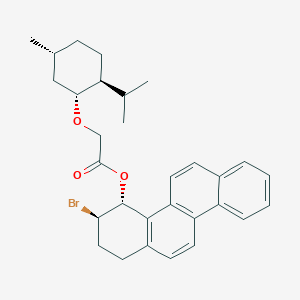
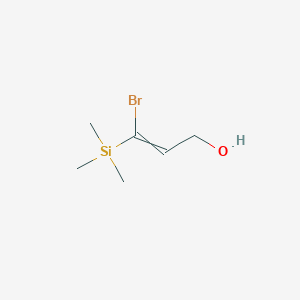
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)


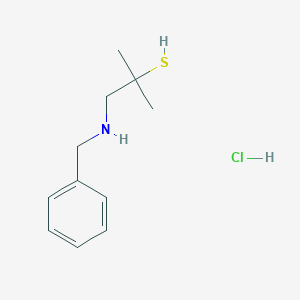
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
